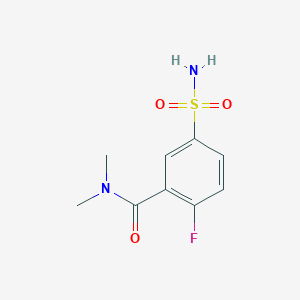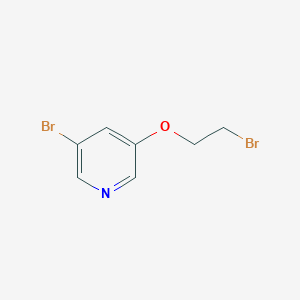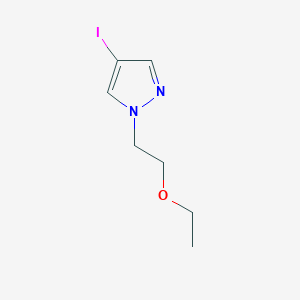
1-(2-ethoxyethyl)-4-iodo-1H-pyrazole
Descripción general
Descripción
1-(2-Ethoxyethyl)-4-iodo-1H-pyrazole, also known as 1-(2-ethoxyethyl)-4-iodopyrazole, is an organic compound with the molecular formula C5H7INO2. It is a white, crystalline solid that is soluble in organic solvents. 1-(2-Ethoxyethyl)-4-iodo-1H-pyrazole is used as a reagent in organic synthesis, and as a starting material for the synthesis of various pharmaceuticals and other organic compounds.
Aplicaciones Científicas De Investigación
Synthetic Pathways and Chemical Transformations
1-(2-ethoxyethyl)-4-iodo-1H-pyrazole serves as a versatile intermediate in synthetic chemistry, enabling the preparation of functionally diverse pyrazole derivatives through various chemical transformations. Notably, it plays a critical role in the synthesis of pyrazolo[4,3-d]pyrimidines, a class recognized for their selective inhibition of phosphodiesterase 5 (PDE5), showcasing the compound's significance in advancing pharmacological research beyond the scope of immediate drug applications to exploring broad biological activities (Tollefson et al., 2010). Additionally, the ability of 1-(2-ethoxyethyl)-4-iodo-1H-pyrazole to undergo further modifications under Sonogashira cross-coupling reaction conditions highlights its potential as a valuable synthetic intermediate for creating novel chemical entities, thereby contributing to the development of new materials and therapeutic agents (Mažeikaitė et al., 2014).
Methodological Advancements in Organic Synthesis
The compound's role extends to methodological innovations in organic synthesis, exemplified by the development of efficient synthesis routes for 1H-pyrazolo[4,3-d]pyrimidines and related structures. Such advancements not only streamline synthetic processes but also open avenues for the exploration of novel pharmacophores, thereby enriching the drug discovery pipeline and facilitating the rapid synthesis of complex molecules (Coutant & Janin, 2014). The strategic utilization of 1-(2-ethoxyethyl)-4-iodo-1H-pyrazole in cross-coupling reactions underscores the significance of this compound in enhancing synthetic efficiency and expanding the chemical space accessible for pharmaceutical research.
Propiedades
IUPAC Name |
1-(2-ethoxyethyl)-4-iodopyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11IN2O/c1-2-11-4-3-10-6-7(8)5-9-10/h5-6H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRCDBJRSMXGJBW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCN1C=C(C=N1)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11IN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-ethoxyethyl)-4-iodo-1H-pyrazole | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

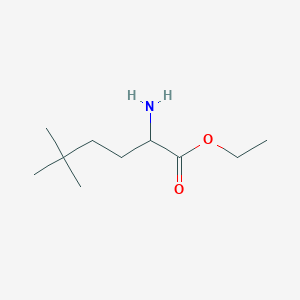
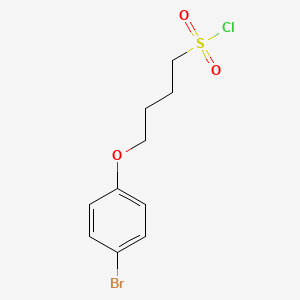

![2-[(5-Bromopyridin-3-yl)oxy]acetonitrile](/img/structure/B1444002.png)
![Spiro[3.5]nonane-2-carboxylic acid](/img/structure/B1444003.png)
![2-{[(Benzyloxy)carbonyl]amino}-4-ethoxybutanoic acid](/img/structure/B1444004.png)






